molecular formula C17H19N5O3S B2689463 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448027-47-1

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2689463
CAS RN: 1448027-47-1
M. Wt: 373.43
InChI Key: PKHQOLGYWJZYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Isomorphous Structures and Exchange Rules : Studies on methyl- and chloro-substituted small heterocyclic analogues, including pyrazole derivatives, highlight the chlorine-methyl (Cl-Me) exchange rule and the impact of structural disorder on data mining and structural analysis procedures. This research emphasizes the complexity and specificity of interactions within similar chemical frameworks (V. Rajni Swamy et al., 2013).

  • Regioselective Synthesis : A regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives via 1,3-dipolar cycloaddition of nitrile imines indicates a strategic approach to crafting pyrazole-based compounds. This method underscores the adaptability of pyrazole cores in generating diverse derivatives with potentially varied applications (A. Alizadeh et al., 2015).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and their evaluation for antimicrobial properties reveal that certain pyrazole derivatives possess significant activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Satyender Kumar et al., 2012).

  • Anticancer Activity : Research on the synthesis and evaluation of thiophene containing 1,3-diarylpyrazole derivatives for anticancer activity against various human cancer cell lines, including MCF7 and HL60, highlights the therapeutic potential of pyrazole-based compounds in oncology. The structural modification of these molecules could lead to the development of new anticancer agents (Nazan Inceler et al., 2013).

Enzyme Inhibitory Properties

  • Enzyme Inhibitory Activity : The design and evaluation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) underscore the potential of pyrazole derivatives in addressing enzyme-related disorders. These findings suggest avenues for developing novel enzyme inhibitors (A. Cetin et al., 2021).

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-21-9-13(16(20-21)24-2)17(23)22-6-3-11(4-7-22)14-18-19-15(25-14)12-5-8-26-10-12/h5,8-11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHQOLGYWJZYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.